3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of chemistry due to its stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the reaction of a bicyclo[1.1.1]pentane derivative with tert-butyl chloroformate and difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide in aprotic solvents like dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation can produce alcohols, aldehydes, or carboxylic acids .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and outcomes of these reactions. The tert-butoxycarbonyl group can act as a protecting group, while the difluorobicyclo[1.1.1]pentane core provides stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-[(Tert-butoxycarbonyl)amino]methylbicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the difluorobicyclo[1.1.1]pentane core, which imparts distinct chemical properties compared to its analogs. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H14F2O4 |
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Molecular Weight |
248.22 g/mol |
IUPAC Name |
2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H14F2O4/c1-8(2,3)17-7(16)10-4-9(5-10,6(14)15)11(10,12)13/h4-5H2,1-3H3,(H,14,15) |
InChI Key |
GUDGSFQGQDJDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2(F)F)C(=O)O |
Origin of Product |
United States |
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